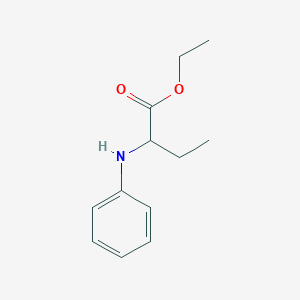

Ethyl 2-(phenylamino)butanoate

Description

BenchChem offers high-quality Ethyl 2-(phenylamino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(phenylamino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 2-anilinobutanoate |

InChI |

InChI=1S/C12H17NO2/c1-3-11(12(14)15-4-2)13-10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3 |

InChI Key |

FYTOXHLUYLPZPE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCC)NC1=CC=CC=C1 |

Origin of Product |

United States |

Historical Context of α Amino Esters in Organic Synthesis

The study of α-amino esters is deeply rooted in the broader history of amino acid chemistry. These compounds are not only derivatives of the fundamental building blocks of life but are also crucial starting materials and intermediates in organic synthesis. Historically, the development of methods to synthesize α-amino esters has been a major focus, enabling the creation of a vast array of more complex molecules, including peptides, alkaloids, and pharmaceuticals.

Early synthetic methods often involved the esterification of naturally occurring amino acids. However, the need for non-natural amino acid derivatives spurred the development of de novo synthetic routes. Classic reactions such as the Strecker synthesis, which produces α-aminonitriles that can be hydrolyzed to amino acids and subsequently esterified, laid the groundwork. Over the decades, more sophisticated methods have emerged, including transition metal-catalyzed reactions that allow for the direct and stereoselective formation of α-amino esters. rsc.orgacs.org These advancements have been pivotal, as the stereochemistry of the α-carbon is often crucial for the biological activity of the final product. The N-arylation of amino esters, a key transformation to produce compounds like ethyl 2-(phenylamino)butanoate, has been achieved through methods like the Buchwald-Hartwig and Ullmann coupling reactions. researchgate.net

Structural Features and Reactivity Principles of Anilino Butanoate Systems

The structure of ethyl 2-(phenylamino)butanoate is characterized by several key features that dictate its chemical behavior. The molecule contains a chiral center at the α-carbon (the carbon atom bonded to the nitrogen and the carboxyl group), an ethyl ester functional group, and an N-phenyl group (anilino group) attached to the α-amino group.

The anilino group's electronic properties significantly influence the reactivity of the N-H bond and the adjacent chiral center. The phenyl ring can engage in resonance with the nitrogen lone pair, which affects its nucleophilicity and basicity. The ethyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid, 2-(phenylamino)butanoic acid. vulcanchem.com

The reactivity of this system can be summarized as follows:

N-H Reactivity: The nitrogen atom can act as a nucleophile, participating in reactions like alkylation, acylation, and arylation.

Ester Reactivity: The ester group can undergo hydrolysis to the carboxylic acid or transesterification with other alcohols. It can also be reduced to an alcohol. evitachem.com

α-Carbon Reactivity: The proton on the α-carbon can be removed under certain conditions, creating a carbanion that can react with electrophiles, although this is less common without strong activating groups.

Aromatic Ring Reactivity: The phenyl group can undergo electrophilic aromatic substitution, with the directing effects governed by the amino substituent.

The interplay of these functional groups allows for the use of ethyl 2-(phenylamino)butanoate as a versatile building block in the synthesis of more complex molecules, including various heterocyclic compounds. mdpi.commdpi.comresearchgate.net

Overview of Research Trajectories for Ethyl 2 Phenylamino Butanoate Analogues

Research involving ethyl 2-(phenylamino)butanoate and its analogues has followed several promising trajectories, primarily focused on their utility as synthetic intermediates. The structural scaffold of N-aryl-α-amino esters is present in numerous biologically active compounds and pharmaceutical agents. acs.org

One significant area of research is the use of these compounds in the synthesis of heterocyclic systems. For example, derivatives of anilino esters can be cyclized to form quinolines, benzodiazepines, and other nitrogen-containing ring systems. researchgate.net The specific substitution pattern on the phenyl ring and the nature of the ester group can be varied to tune the properties and reactivity of the resulting heterocyclic products.

Another research avenue explores the catalytic asymmetric synthesis of N-aryl amino esters. d-nb.info Achieving high enantioselectivity in these syntheses is a major goal, as the biological activity of chiral molecules is often dependent on a single enantiomer. Modern methods focus on using chiral catalysts, including those based on transition metals like nickel and copper, to control the stereochemical outcome of the N-arylation or hydrogenation of precursor imino esters. d-nb.infoscholaris.ca

The following table provides a comparative overview of different synthetic approaches for N-aryl amino esters, highlighting the evolution of the field.

| Method | Description | Key Features |

| Classical Esterification | Reaction of N-phenylamino acid with ethanol (B145695) under acidic catalysis. | Straightforward for available acids; may require harsh conditions. vulcanchem.com |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide/triflate with an amino ester. | Broad scope for both aryl and amino components; mild conditions. researchgate.netacs.org |

| Ullmann Condensation | Copper-catalyzed coupling of an aryl halide with an amino ester. | Often requires higher temperatures than palladium-catalyzed methods. researchgate.net |

| Asymmetric Hydrogenation | Hydrogenation of an N-aryl imino ester using a chiral catalyst. | Provides direct access to enantiomerically enriched products. d-nb.info |

| Biocatalysis | Use of enzymes, such as nitrene transferases, for C-H amination of esters. | High enantioselectivity under mild, environmentally friendly conditions. nih.gov |

Current State of the Art in Arylamino Ester Chemistry Research

Reductive Amination Strategies in N-Phenylamino Ester Synthesis

Reductive amination stands as a cornerstone for the formation of C-N bonds and is a highly versatile method for preparing amines. researchgate.net This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate, which is then reduced to the target amine. frontiersin.org This strategy effectively circumvents the challenges of overalkylation often encountered in direct alkylation of amines with alkyl halides. masterorganicchemistry.com For the synthesis of ethyl 2-(phenylamino)butanoate, this would involve the reaction of ethyl 2-oxobutanoate (B1229078) with aniline (B41778).

Direct Reductive Amination Protocols

Direct reductive amination, also known as a one-pot reaction, combines the carbonyl compound, the amine, and a reducing agent in a single step without the isolation of the intermediate imine. mdma.ch This approach is prized for its operational simplicity. A common and mild reagent used for this transformation is sodium triacetoxyborohydride, which is particularly effective for a wide range of aldehydes and ketones. mdma.ch

However, the reactivity of the amine is a critical factor. Electron-deficient anilines, for instance, are known to be challenging nucleophiles in this reaction. thieme-connect.com To address this, more robust protocols have been developed. Extensive optimization has led to powerful combinations like borane-tetrahydrofuran (B86392) complex (BH₃·THF) with trimethylsilyl (B98337) chloride (TMSCl) in dimethylformamide (DMF), or sodium borohydride (B1222165) (NaBH₄) with TMSCl in DMF. These methods can achieve full conversion for most substrates, including challenging ones, in a significantly shorter time frame, often within 10 to 25 minutes. thieme-connect.com

| Method | Reagents | Solvent | Reaction Time | Efficacy with Electron-Deficient Anilines | Ref. |

| A | BH₃·THF / Acetic Acid | Dichloromethane | 3–41 hours | Slower, lower yields | thieme-connect.com |

| B | BH₃·THF / TMSCl | DMF | 10–230 minutes | High, rapid conversion | thieme-connect.com |

| C | NaBH₄ / TMSCl | DMF | 10–230 minutes | High, rapid conversion | thieme-connect.com |

This table presents a comparison of different protocols for the direct reductive amination of ketones with electron-deficient anilines.

Indirect Approaches via Imine Intermediates

The indirect or stepwise approach to reductive amination involves two distinct steps: first, the formation and isolation of the imine (a Schiff base) from the reaction of the carbonyl compound and the amine, and second, the reduction of the purified imine. masterorganicchemistry.commdma.ch This method can be advantageous when dealing with sensitive substrates or when side reactions are problematic in the one-pot procedure. organic-chemistry.org

The initial condensation to form the imine is typically an equilibrium process, and removal of water can be used to drive the reaction to completion. Once formed, the C=N double bond of the imine is reduced to a C-N single bond. A variety of reducing agents can be employed for this step, including common hydride reagents like sodium borohydride (NaBH₄). masterorganicchemistry.com A particularly useful reagent is sodium cyanoborohydride (NaBH₃CN), which is mild enough to selectively reduce imines in the presence of more reactive carbonyl groups like aldehydes. masterorganicchemistry.com

Catalytic Systems for Reductive Amination (e.g., Transition Metal Catalysis, Organocatalysis)

The development of catalytic systems has significantly advanced the field of reductive amination, offering milder conditions and greater efficiency. researchgate.net These catalysts can be broadly categorized into transition metal complexes and metal-free organocatalysts.

Transition Metal Catalysis: A range of transition metals, including palladium, ruthenium, iridium, and platinum, have been shown to effectively catalyze reductive amination. frontiersin.orgorganic-chemistry.org Supported platinum catalysts, for example, have demonstrated advantages in selectivity and yield for the reductive alkylation of nitroarenes to produce N-alkyl-N-aryl amines. frontiersin.org Iridium complexes are efficient for the reductive alkylation of secondary amines with aldehydes using silanes as the reducing agent. organic-chemistry.org Cationic iridium complexes have also enabled the reductive amination of esters, a more challenging class of carbonyl compounds. researchgate.net Similarly, the [RuCl₂(p-cymene)]₂/Ph₂SiH₂ system is effective for the reductive amination of aldehydes with anilines, tolerating a wide array of functional groups. organic-chemistry.org

Organocatalysis: Metal-free catalytic systems have gained prominence as a sustainable alternative. Borane (B79455) catalysts, such as B(C₆F₅)₃, can facilitate the N-alkylation of amines with esters, providing an alternative route to C-N bond formation that avoids the use of hydrogen gas or silane (B1218182) reductants required in some other methods. rsc.org In these reactions, the primary or secondary amine is first condensed with a ketone or aldehyde, and the borane then catalyzes the reduction of the resulting imine. rsc.org Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for the highly enantioselective transfer hydrogenation of α-imino esters, using a Hantzsch ester as the hydride source to produce chiral α-amino esters in excellent yields. organic-chemistry.org

| Catalyst Type | Example Catalyst | Reaction | Reductant | Substrates | Ref. |

| Transition Metal | Cationic Iridium Complex | Reductive amination of esters | Hydrosilane | Esters, Amines | researchgate.net |

| Transition Metal | [RuCl₂(p-cymene)]₂ | Reductive amination of aldehydes | Ph₂SiH₂ | Aldehydes, Anilines | organic-chemistry.org |

| Transition Metal | Supported Platinum | Reductive alkylation | H₂ | Nitroarenes, Aldehydes/Ketones | frontiersin.org |

| Organocatalyst | B(C₆F₅)₃ | Reductive amination | H₂ or Silane | Aldehydes/Ketones, Amines | rsc.org |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric transfer hydrogenation | Hantzsch Ester | α-Imino esters | organic-chemistry.org |

This table summarizes various catalytic systems employed in reductive amination and related reactions.

Mannich Condensation and Related Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for building molecular complexity. tcichemicals.com The Mannich reaction is a classic and powerful example of an MCR used to synthesize β-amino carbonyl compounds. organic-chemistry.org

Classical Mannich Reactions for β-Amino Carbonyl Compounds

The classical Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound (such as a β-ketoester). researchgate.net The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and is attacked by the enol or enolate form of the carbonyl compound. nih.gov This methodology provides direct access to β-amino esters and ketones. nih.govacs.org

Asymmetric variants of the Mannich reaction have been developed to produce chiral β-amino esters with high enantiomeric excess. nih.govacs.org For example, using a chiral bifunctional thiourea (B124793) catalyst, it is possible to generate chiral β-amino esters in good yields and with up to 99% enantiomeric excess under mild conditions. nih.govacs.org A significant challenge in some Mannich reactions is the instability of the imino ester electrophiles, which can necessitate cumbersome preparation and strict reaction conditions. nih.gov

Modifications and Solvent-Free Conditions in Mannich Synthesis

To enhance the efficiency, sustainability, and practicality of the Mannich reaction, various modifications have been explored. One area of focus is the development of novel catalytic systems. For instance, Bismuth(III) nitrate (B79036) has been used as an efficient catalyst for one-pot, three-component Mannich reactions of ketones, aromatic aldehydes, and aromatic amines at room temperature, affording β-amino carbonyl compounds in excellent yields. researchgate.net

Another significant advancement is the implementation of solvent-free reaction conditions. A simple and efficient method for synthesizing β-carbonyl ester derivatives has been designed using triphenylphosphine (B44618) (PPh₃) as a catalyst in a one-pot, three-component condensation of aryl amines, aryl aldehydes, and dicarbonyl esters under solvent-free conditions. researchgate.net This approach offers several advantages over conventional methods, including a very simple reaction procedure, excellent yields, high stereoselectivity, and an easy aqueous work-up that avoids the need for column chromatography. researchgate.net

| Reaction | Components | Catalyst | Conditions | Product | Ref. |

| Asymmetric Mannich | 3-Indolinone-2-carboxylate, N-Boc-benzaldimine | Chiral Thiourea | Mild | Chiral β-Amino Ester | nih.govacs.org |

| One-Pot Mannich | Ketone, Aromatic Aldehyde, Aromatic Amine | Bi(NO₃)₃ | Room Temperature | β-Amino Carbonyl Compound | researchgate.net |

| Solvent-Free Mannich | Aryl Amine, Aryl Aldehyde, Dicarbonyl Ester | PPh₃ | Solvent-Free | β-Carbonyl Ester Derivative | researchgate.net |

This table provides examples of classical and modified Mannich reactions for the synthesis of β-amino carbonyl compounds and their derivatives.

Cascade and Ring Expansion Reactions in the Synthesis of Derivatives

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules by combining multiple transformations in a single operation without isolating intermediates. When coupled with ring expansion strategies, these reactions become powerful tools for constructing medium-sized rings and macrocycles, which are often challenging to synthesize using traditional methods. nih.govrsc.orgresearchgate.net

A notable strategy is the cyclization/ring expansion (CRE) cascade. nih.gov This method involves the initial formation of a normal-sized ring, which then undergoes a rearrangement to a larger ring structure. rsc.org This approach circumvents the unfavorable kinetics often associated with the direct formation of medium-sized rings. The design of these reactions requires careful consideration of the thermodynamic driving force for the ring expansion step. rsc.org

The scope of CRE has been expanded to include various internal nucleophiles and bis-electrophilic reagents. whiterose.ac.ukwhiterose.ac.uk For instance, linear carboxylic acids containing an internal tertiary amine can be converted to medium-sized lactones. The process involves activation of the carboxylic acid, cyclization via the internal amine to form a reactive intermediate, and subsequent in situ ring expansion. nih.gov

Alkylation and Substitution Reactions for C-N Bond Formation

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis, essential for the creation of a vast array of pharmaceuticals, agrochemicals, and materials. Alkylation and substitution reactions are primary methods for forging this critical linkage.

Alkylation of Amines with Activated Esters

The direct N-alkylation of amines with esters represents a significant challenge in organic synthesis. However, recent advancements have demonstrated the feasibility of this transformation. For example, the aminolysis of aryl esters with quaternary ammonium (B1175870) salts, catalyzed by supported palladium nanoparticles, has been developed for the synthesis of amides. sioc-journal.cn This reaction proceeds through a double C-N bond activation mechanism. sioc-journal.cn

A more direct approach involves the catalytic N-alkylation of amines with carboxylic acids, using silanes as a hydride source. acs.org This method provides a straightforward route to secondary and tertiary amines under mild conditions and is complementary to traditional reductive amination protocols. acs.org

Halogenated Butanoate Precursors in Alkylation

α-Haloamides and esters are valuable precursors for the synthesis of α-amino amides and esters through nucleophilic substitution reactions. nih.gov The reaction of an amine with an α-halogenated butanoate, such as ethyl 2-bromobutanoate, is a direct method for synthesizing ethyl 2-(phenylamino)butanoate and its analogs. This reaction typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile, displacing the halide from the α-carbon of the ester.

The reactivity of the halogenated precursor is crucial, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. The choice of base and solvent can also significantly influence the reaction outcome, affecting both the rate and the potential for side reactions.

Recent developments in transition-metal catalysis have expanded the utility of α-haloamides and esters in C-C and C-N bond-forming reactions. nih.govmdpi.com For instance, nickel-catalyzed C-H bond alkylation using alkyl halides has emerged as a powerful tool for creating complex molecules. mdpi.com

Green Chemistry Principles in the Synthesis of Ethyl 2-(phenylamino)butanoate Analogues

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.maacs.orgwjpmr.comresearchgate.net These principles are increasingly being applied to the synthesis of organic compounds, including analogues of ethyl 2-(phenylamino)butanoate, to create more sustainable and environmentally friendly methods.

Environmentally Benign Solvents and Reaction Media

One of the core tenets of green chemistry is the use of safer solvents and reaction media. garph.co.uk Traditional organic synthesis often relies on volatile and toxic organic solvents. A significant goal of green chemistry is to replace these with more environmentally benign alternatives.

Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance. While the low solubility of many organic compounds in water can be a limitation, techniques such as the use of co-solvents, surfactants, or performing reactions under reflux conditions can overcome this challenge. garph.co.ukmdpi.com For example, the synthesis of 3-[(2-hydroxyphenyl)amino]butanoic acids has been successfully carried out in water under reflux, avoiding the need for organic solvents. mdpi.com

Another green approach is the use of solvent-free or solid-state reactions. Microwave-assisted synthesis, for instance, can often be performed without a solvent, leading to shorter reaction times and reduced waste. vulcanchem.com

Catalyst-Free and Recyclable Catalytic Systems

The synthesis of N-aryl amino acid esters, including Ethyl 2-(phenylamino)butanoate, is evolving to meet the principles of green and sustainable chemistry. rsc.org This has led to the development of synthetic protocols that operate under catalyst-free conditions or employ recyclable catalytic systems, minimizing waste, energy consumption, and the use of toxic or expensive metal catalysts. rsc.org

Catalyst-Free Synthetic Approaches

Transition metal-free reactions are gaining attention as they circumvent issues associated with metal catalysts, such as toxicity, cost, and product contamination. nih.gov Several catalyst-free methodologies have been developed for the N-arylation of amino acid esters and related structures.

One prominent method involves the N-arylation of amino acid esters using diaryliodonium salts. nih.gov This approach provides a transition metal-free pathway to N-aryl amino acid derivatives. nih.gov The use of unsymmetrical diaryliodonium salts, particularly those with an anisyl dummy ligand, is crucial for achieving high yields and chemoselectivity. nih.gov This method is effective for transferring a range of aryl groups—electron-deficient, electron-rich, and sterically hindered—and is compatible with various functional groups. nih.gov A significant advantage of this technique is that the N-arylated products are generally obtained with retained enantiomeric excess. nih.gov

Another innovative catalyst-free strategy is a multicomponent reaction that involves the direct C–N esterification and arylation of cyclic tertiary amines. thieme-connect.com This process utilizes the cyclic amine as both the alkyl group source and the nitrogen source through a C–N bond cleavage. thieme-connect.com This operationally simple method rapidly combines cyclic tertiary amines, haloazaarenes, and carboxylic acids (or anhydrides) to produce aromatic aminoalkyl esters in good to excellent yields. thieme-connect.com

Table 1: Comparison of Catalyst-Free Synthetic Methods

| Method | Key Reagents | Substrates | Key Features | Yields |

|---|---|---|---|---|

| Diaryliodonium Salt N-Arylation | Unsymmetrical diaryliodonium salts (e.g., aryl(anisyl)iodonium salts) | Amino acid esters | Transition metal-free; Retains enantiomeric excess; Broad substrate scope. nih.gov | High nih.gov |

| Multicomponent C-N Difunctionalization | Cyclic tertiary amines, haloazaarenes, carboxylic acids/anhydrides | Cyclic tertiary amines | Catalyst-free; C-N bond cleavage and functionalization; Rapid reaction. thieme-connect.com | Good to Excellent thieme-connect.com |

Recyclable Catalytic Systems

The development of heterogeneous and easily recoverable catalysts is a cornerstone of green chemistry, offering both economic and environmental benefits.

Heterogeneous Photocatalysis with Graphitic Carbon Nitride (g-C₃N₄)

A notable advancement is the use of graphitic carbon nitride (g-C₃N₄) as a recyclable, metal-free, heterogeneous photoredox catalyst. rsc.orgrsc.org This system has been successfully employed for the decarboxylative alkenylation of N-aryl glycines with vinyl sulfones under visible-light irradiation to produce allylamines. rsc.orgrsc.org N-aryl glycines, as derivatives of natural amino acids, serve as effective precursors for generating α-aminoalkyl radicals. rsc.org The g-C₃N₄ catalyst is appealing due to its wide availability, remarkable stability, and excellent photocatalytic properties. rsc.org Crucially, the catalyst can be recovered after the reaction and reused multiple times without a significant loss in its catalytic performance, demonstrating its robustness and practical applicability. rsc.orgrsc.org This method is scalable and shows broad substrate compatibility. rsc.org

Magnetic Nanoparticle-Supported Catalysts

Magnetic nanoparticles offer a practical solution for catalyst recovery. A novel palladium-based magnetic nanocatalyst (ZrFe₂O₄@SiO₂@Ade-Pd) has been synthesized and shown to be effective for Buchwald-Hartwig amination reactions, a common method for C-N bond formation. nih.gov This heterogeneous catalyst facilitates the N-arylation and can be easily separated from the reaction mixture using an external magnet. nih.gov Studies have shown that this type of catalyst can be reused for at least five cycles without a discernible decrease in its catalytic activity. nih.gov

Other Recyclable Systems

Other approaches include the use of copper(II) catalysts for the asymmetric 1,4-reduction of N-aryl β-enamino esters to synthesize N-aryl β-amino acid derivatives. nih.gov While not explicitly detailed as recycled in all studies, copper catalysts supported on various materials are often designed for recovery and reuse. mdpi.com Similarly, functionalized coordination polymers have been designed as recyclable heterogeneous photocatalysts. rsc.org For instance, a nickel-based coordination polymer (Ni-AQDC) has been shown to be an effective and stable catalyst for the visible-light-driven oxidation of alkynes, demonstrating no loss of activity after five catalytic cycles. rsc.org Such design principles could be applied to catalysts for N-arylation reactions.

Table 2: Overview of Recyclable Catalytic Systems

| Catalytic System | Catalyst Type | Reaction Type | Recyclability | Key Advantages |

|---|---|---|---|---|

| g-C₃N₄ Photocatalysis | Heterogeneous, Metal-Free Photoredox Catalyst | Decarboxylative Alkenylation of N-aryl glycines | Recyclable up to 5 times without obvious loss of performance. rsc.org | Metal-free; Uses visible light; Stable and readily available. rsc.org |

| Magnetic Nanocatalyst | Palladium on a magnetic ZrFe₂O₄ support | Buchwald-Hartwig Amination | Recoverable with a magnet; Reusable for at least 5 cycles. nih.gov | Easy separation; High efficiency; Stability. nih.gov |

| Coordination Polymers | Ni-based Metal-Organic Polymer | Photocatalytic Oxidation | No loss of activity after 5 cycles. rsc.org | Heterogeneous; Environmentally friendly; Stable structure. rsc.org |

Nucleophilic Reactivity of the Phenylamino (B1219803) Moiety

The nitrogen atom of the phenylamino group in ethyl 2-(phenylamino)butanoate possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in a variety of reactions. For instance, it can react with electrophiles such as alkyl halides or acyl chlorides. The reactivity of this amine is influenced by steric hindrance from the adjacent ethyl butanoate group and the electronic effects of the phenyl ring.

In the context of more complex transformations, the nucleophilic character of the amino group is fundamental to intramolecular cyclization reactions, leading to the formation of heterocyclic structures.

Ester Group Transformations (e.g., Transesterification, Hydrolysis)

The ethyl ester group of the molecule is susceptible to transformations typical of esters, primarily hydrolysis and transesterification. libretexts.orgcsic.es

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-(phenylamino)butanoic acid and ethanol (B145695). libretexts.org Acid-catalyzed hydrolysis is a reversible process, essentially the reverse of esterification. libretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion, forming the carboxylate salt and ethanol. libretexts.org

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting ethyl 2-(phenylamino)butanoate with methanol (B129727) would yield methyl 2-(phenylamino)butanoate. The reaction equilibrium can be shifted by using the desired alcohol as the solvent. masterorganicchemistry.com The efficiency of transesterification can be influenced by steric factors; for instance, ethyl 2-methyl-3-oxobutanoate requires a significantly longer reaction time compared to ethyl acetoacetate. ucc.ie

The table below summarizes the key aspects of these transformations.

| Transformation | Reagents | Conditions | Products | Key Features |

| Acid-Catalyzed Hydrolysis | Water, Strong Acid (e.g., H₂SO₄) | Heat | 2-(phenylamino)butanoic acid, Ethanol | Reversible reaction. libretexts.org |

| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | Heat | Salt of 2-(phenylamino)butanoic acid, Ethanol | Irreversible reaction, goes to completion. libretexts.org |

| Transesterification | Alcohol (e.g., Methanol), Acid or Base Catalyst | Heat | New ester (e.g., Methyl 2-(phenylamino)butanoate), Ethanol | Reversible; equilibrium driven by the concentration of the alcohol. masterorganicchemistry.com |

Intramolecular Cyclization Reactions and Heterocycle Formation

The structure of ethyl 2-(phenylamino)butanoate, containing both a nucleophilic amine and an electrophilic ester carbonyl group, provides a scaffold for intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds.

Intramolecular cyclization of amino acids or their derivatives is a common method for the synthesis of lactams (cyclic amides). wikipedia.org While direct intramolecular aminolysis of the ester in ethyl 2-(phenylamino)butanoate to form a lactam would be a plausible transformation, the specific conditions required would be critical. Generally, the formation of five- and six-membered rings is favored. In the case of ethyl 2-(phenylamino)butanoate, cyclization would lead to a four-membered β-lactam ring, a structural motif present in many important pharmaceutical compounds. nih.gov The synthesis of β-lactams can be achieved through various methods, including the Staudinger ketene-imine cycloaddition and chiral ester enolate-imine cyclocondensation. nih.gov

While ethyl 2-(phenylamino)butanoate itself is not a direct precursor for pyrazoles and isoxazoles in a single step, its structural motifs are found in more complex starting materials used for the synthesis of these heterocycles. The formation of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govderpharmachemica.com Similarly, isoxazoles can be synthesized from 1,3-dicarbonyls and hydroxylamine (B1172632). derpharmachemica.commdpi.com

For instance, a related compound, ethyl-2,4-dioxo-4-phenyl butanoate, can react with hydrazine hydrate (B1144303) to form ethyl 5-phenyl-1H-pyrazole-3-carboxylate. nih.gov This highlights how derivatives of butanoate esters can serve as key building blocks for heterocycle synthesis. The synthesis of isoxazoles can be achieved through various routes, including the reaction of β-ketonitriles with hydroxylamine or 1,3-dipolar cycloaddition reactions. nih.govorganic-chemistry.org

The following table outlines general synthetic strategies for these heterocycles, illustrating the types of precursors often derived from ester-containing compounds.

| Heterocycle | General Precursors | Reagents | Typical Conditions |

| Pyrazoles | 1,3-Diketones, β-Ketoesters | Hydrazine or its derivatives | Acidic or basic catalysis, often with heating. nih.govorganic-chemistry.org |

| Isoxazoles | 1,3-Diketones, β-Ketoesters, α,β-Unsaturated ketones | Hydroxylamine or its derivatives | Acidic or basic catalysis, sometimes involving a cyclocondensation-dehydration sequence. mdpi.comnih.govsphinxsai.com |

Radical-Mediated Transformations and Reaction Pathways

The field of radical chemistry has seen significant advancements, with radical-mediated reactions offering unique pathways for chemical transformations. beilstein-journals.org While specific studies on the radical-mediated reactions of ethyl 2-(phenylamino)butanoate are not extensively documented, the general principles of radical chemistry can be applied to predict its potential reactivity.

Hydrogen atom abstraction from the C-H bonds of the butanoate chain by a reactive radical species could initiate a variety of subsequent reactions. For example, the reaction of OH radicals with esters like ethyl propanoate has been studied, showing that hydrogen abstraction occurs primarily from the -OCH₂- group. researchgate.net Similar reactivity could be expected for ethyl 2-(phenylamino)butanoate, leading to the formation of a carbon-centered radical. This radical intermediate could then participate in addition reactions, cyclizations, or other radical-mediated processes.

Stereo- and Regioselective Transformations of Ethyl 2-(phenylamino)butanoate

The stereocenter at the C2 position of the butanoate chain introduces the element of stereoselectivity in reactions involving this compound. Reactions that create a new stereocenter or modify the existing one can potentially proceed with a preference for one stereoisomer over another.

For example, in the synthesis of a related compound, 4-phenyl-4-oxo-2-((S)-1-phenethylamino)butanoic acid ethyl ester, the use of a chiral amine ((S)-phenethylamine) and a chiral catalyst (L-proline) in a Mannich-type reaction resulted in the formation of diastereomers in a specific ratio. google.com This demonstrates that the stereochemical outcome of reactions involving similar structures can be controlled through the use of chiral reagents or catalysts.

Regioselectivity, the preference for reaction at one site over another, is also a key consideration. In the case of ethyl 2-(phenylamino)butanoate, the presence of multiple reactive sites—the nitrogen atom, the ester carbonyl, and various C-H bonds—means that regioselective transformations are possible. For example, as mentioned earlier, the reaction of OH radicals with similar esters shows a preference for hydrogen abstraction from the ethyl group of the ester. researchgate.net The regioselectivity of a given reaction will depend on the specific reagents and conditions employed.

Kinetic and Thermodynamic Studies of Relevant Reactions

A comprehensive understanding of the reaction chemistry of ethyl 2-(phenylamino)butanoate necessitates an examination of the kinetic and thermodynamic parameters that govern its formation and potential transformations. While specific experimental data for the kinetic and thermodynamic properties of ethyl 2-(phenylamino)butanoate are not extensively available in the public domain, valuable insights can be drawn from studies on analogous N-arylamino acid esters and related esterification reactions.

The primary route to synthesizing ethyl 2-(phenylamino)butanoate is the Fischer esterification of 2-(phenylamino)butanoic acid with ethanol, typically in the presence of an acid catalyst. This is a reversible condensation reaction where water is produced as a byproduct. mdpi.comquora.com The general equation for this reaction is:

CH₃CH₂CH(NHC₆H₅)COOH + CH₃CH₂OH ⇌ CH₃CH₂CH(NHC₆H₅)COOCH₂CH₃ + H₂O

The kinetics of such esterification reactions are influenced by several factors, including temperature, the molar ratio of reactants, and the nature and concentration of the catalyst.

Mechanistic Insights

The mechanism for the acid-catalyzed esterification of a carboxylic acid like 2-(phenylamino)butanoic acid proceeds through a series of protonation and nucleophilic attack steps. The reaction is generally considered to be nearly thermoneutral. ucr.ac.cr Computational studies on the formation of N-phenylphthalimide from phthalanilic acid, a related N-arylamino acid derivative, suggest a two-step addition-elimination mechanism. mdpi.com In this mechanism, the amide nitrogen performs a nucleophilic attack on the carboxyl carbon, followed by the elimination of a water molecule. mdpi.com It is plausible that the esterification of 2-(phenylamino)butanoic acid follows a similar pathway.

Kinetic Parameters

Kinetic studies on the esterification of various carboxylic acids provide a framework for understanding the reactivity of 2-(phenylamino)butanoic acid. The activation energy (Ea) is a critical parameter that indicates the temperature sensitivity of the reaction rate. For the esterification of levulinic acid with ethanol, an activation energy of 54.09 kJ/mol has been reported. researchgate.net In another study, the activation energy for the esterification of propionic acid with n-butanol was found to be 14.1 kcal/mol (approximately 59 kJ/mol). sci-hub.st For the Fischer esterification of fatty acids, the activation energy is typically around 53 kJ/mol for alcohols other than methanol. ucr.ac.cr

The following table presents activation energies for the esterification of various carboxylic acids, which can serve as a proxy for estimating the kinetic behavior of the synthesis of ethyl 2-(phenylamino)butanoate.

Table 1: Activation Energies for Various Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Activation Energy (kJ/mol) |

|---|---|---|---|

| Levulinic Acid | Ethanol | Sn-H₃-5-SIP | 54.09 researchgate.net |

| Propionic Acid | n-Butanol | Amberlyst 35 | ~59 sci-hub.st |

| Palm Fatty Acids | Isopropanol | Methanesulfonic Acid | 64 ucr.ac.cr |

| Acetic Acid | Ethanol | HPA | 30.4 researchgate.net |

The rate of reaction is also dependent on the steric hindrance around the reactive sites of both the carboxylic acid and the alcohol. The presence of the phenylamino group at the α-carbon of butanoic acid may introduce some steric hindrance, potentially influencing the rate constant of the esterification reaction. ucr.ac.cr

Thermodynamic Considerations

The thermodynamics of esterification reactions, including the synthesis of ethyl 2-(phenylamino)butanoate, are governed by the change in standard Gibbs free energy (ΔG°), which is a function of the enthalpy (ΔH°) and entropy (ΔS°) of the reaction. Esterification reactions are generally characterized by a small enthalpy change, making them nearly isothermal. ucr.ac.crsci-hub.st The equilibrium constant (K) for the reaction is a measure of the extent to which the reaction proceeds to completion. For the esterification of propionic acid with n-butanol, the activity-based equilibrium constant was found to increase slightly with temperature, indicating a nearly isothermal reaction. sci-hub.st

The following table lists the compound names mentioned in this article.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For ethyl 2-(phenylamino)butanoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is used for complete structural assignment.

¹H NMR spectroscopy identifies the different chemical environments of hydrogen atoms (protons) within the molecule. The spectrum of ethyl 2-(phenylamino)butanoate displays distinct signals corresponding to each unique proton group. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

The expected signals for ethyl 2-(phenylamino)butanoate are assigned based on their characteristic chemical shifts and coupling patterns, which arise from spin-spin interactions with adjacent protons. docbrown.info

Table 1: Predicted ¹H NMR Data for Ethyl 2-(phenylamino)butanoate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H | 6.5-7.2 | Multiplet (m) | 5H |

| NH | ~4.0-5.0 | Singlet (s, broad) | 1H |

| O-CH₂ (Ethyl) | ~4.1-4.2 | Quartet (q) | 2H |

| α-CH | ~3.8-4.0 | Triplet (t) or Multiplet (m) | 1H |

| CH₂ (Butanoate) | ~1.7-1.9 | Multiplet (m) | 2H |

| O-CH₂-CH₃ (Ethyl) | ~1.2-1.3 | Triplet (t) | 3H |

Note: Actual chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in ethyl 2-(phenylamino)butanoate gives a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a wider range (0-220 ppm) compared to ¹H NMR, which minimizes signal overlap. hmdb.ca

Table 2: Predicted ¹³C NMR Data for Ethyl 2-(phenylamino)butanoate

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~173-175 |

| Aromatic C (quaternary) | ~145-148 |

| Aromatic CH | ~113-130 |

| O-CH₂ (Ethyl) | ~60-62 |

| α-CH | ~55-58 |

| CH₂ (Butanoate) | ~25-28 |

| O-CH₂-CH₃ (Ethyl) | ~14-15 |

Note: These are approximate values and can be influenced by the solvent and measurement frequency.

While 1D NMR spectra identify the types of protons and carbons, 2D NMR experiments establish the connectivity between them, which is crucial for unambiguous structural elucidation. weebly.comtamu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For ethyl 2-(phenylamino)butanoate, COSY would show cross-peaks connecting the ethyl group protons (O-CH₂ and O-CH₂-CH₃) and the butanoate chain protons (α-CH, CH₂, and CH₂-CH₃), confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com An HSQC spectrum would link each proton signal in Table 1 (except the NH proton) to its corresponding carbon signal in Table 2, confirming which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). ipb.pt This is particularly useful for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the α-CH proton to the ester carbonyl carbon (C=O) and to the quaternary aromatic carbon, definitively linking the butanoate chain to the phenylamino group. Correlations from the ethyl ester protons (O-CH₂) to the carbonyl carbon would also be observed. sdsu.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. scienceready.com.au

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). copernicus.orgnih.gov This precision allows for the determination of the exact elemental composition of the molecule. For ethyl 2-(phenylamino)butanoate, HRMS would provide a highly accurate mass measurement of its molecular ion ([M]+• or protonated molecule [M+H]+). This measured mass can then be compared against the calculated exact masses of possible chemical formulas, allowing for the unambiguous confirmation of the molecular formula C₁₂H₁₇NO₂.

In a mass spectrometer, molecules are ionized, often leading to the fragmentation of the molecular ion into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a molecular "fingerprint" that can be used to elucidate the structure. libretexts.org

Key fragmentation pathways for ethyl 2-(phenylamino)butanoate would likely include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester C-O bond would result in a fragment corresponding to the loss of 45 Da.

Loss of an ethyl radical (-CH₂CH₃): This can occur from the ethyl ester group or the butanoate chain.

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. wpmucdn.com

McLafferty Rearrangement: This can occur in esters and involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the molecular vibrations of ethyl 2-(phenylamino)butanoate.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to the vibrations of particular functional groups. For ethyl 2-(phenylamino)butanoate, key functional groups include the secondary amine (N-H), the ester carbonyl group (C=O), and the phenyl ring.

The N-H stretching vibration of the secondary amine is typically observed as a sharp band in the region of 3300–3500 cm⁻¹. Experimental data for ethyl 2-(phenylamino)butanoate identifies this N-H stretch at approximately 3350 cm⁻¹. vulcanchem.com The carbonyl (C=O) stretching vibration of the ethyl ester group is one of the most intense and characteristic absorptions in the IR spectrum, appearing in the range of 1735–1750 cm⁻¹. For this compound, a strong absorption peak is reported at 1745 cm⁻¹. vulcanchem.com

Other significant absorptions include those for the aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹, and the C=C stretching vibrations within the phenyl ring, typically found in the 1450–1600 cm⁻¹ region. libretexts.org The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ range. These absorptions collectively confirm the presence of the core functional moieties of the molecule. jcsp.org.pk

Table 1: Characteristic Infrared Absorption Bands for Ethyl 2-(phenylamino)butanoate

| Functional Group | Vibrational Mode | Typical Range (cm⁻¹) | Observed Frequency (cm⁻¹) |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300–3500 | 3350 vulcanchem.com |

| Ester | C=O Stretch | 1735–1750 | 1745 vulcanchem.com |

| Aromatic Ring | C-H Stretch | 3000–3100 | Typically observed libretexts.org |

| Aromatic Ring | C=C Stretch | 1450–1600 | Typically observed libretexts.org |

Raman spectroscopy provides information complementary to IR spectroscopy. libretexts.org It relies on the inelastic scattering of monochromatic light, and transitions that result in a change in molecular polarizability are Raman active. While IR spectroscopy is particularly sensitive to polar functional groups like C=O and N-H, Raman spectroscopy is highly effective for identifying non-polar and symmetric bonds. spectroscopyonline.com

For ethyl 2-(phenylamino)butanoate, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the phenyl ring, such as the characteristic ring "breathing" mode, which appears as a strong, sharp band around 1000 cm⁻¹. spectroscopyonline.com The C=C stretching modes of the aromatic ring are also strongly Raman active. In contrast, the C=O stretching vibration, while visible, is often weaker in the Raman spectrum compared to its IR absorption. The N-H stretching vibration is also observable but may be broad due to factors like hydrogen bonding. nih.gov The combination of IR and Raman data thus allows for a more complete assignment of the vibrational modes of the molecule. nih.govias.ac.in

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.esuol.de This technique provides detailed information on bond lengths, bond angles, and the packing of molecules within the crystal lattice.

Single crystal X-ray diffraction analysis involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. uol.de While the specific crystal structure of ethyl 2-(phenylamino)butanoate is not widely published, analysis of closely related compounds, such as ethyl 2-acetyl-3-(phenylamino)butanoates and other substituted amino esters, provides significant insight into its likely solid-state conformation. researchgate.netresearchgate.net

For instance, the crystal structure of ethyl 2-acetyl-3-(4-chloroanilino)butanoate, a related β-amino ester, was determined to be in the triclinic space group P-1. researchgate.net Studies on similar structures, like ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate, reveal a monoclinic crystal system. nih.gov It is anticipated that ethyl 2-(phenylamino)butanoate would crystallize in a common space group such as P2₁/c or P-1, adopting an extended conformation to minimize steric hindrance. The analysis would yield precise unit cell dimensions (a, b, c, α, β, γ) and the positions of all non-hydrogen atoms in the asymmetric unit. nih.govresearchgate.netnih.gov

Table 2: Illustrative Crystal Data for a Structurally Related Compound (Ethyl 2-acetyl-3-(4-chloroanilino)butanoate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₈ClNO₃ researchgate.net |

| Crystal System | Triclinic researchgate.net |

| Space Group | P-1 researchgate.net |

| a (Å) | 6.9161 (2) researchgate.net |

| b (Å) | 10.1319 (3) researchgate.net |

| c (Å) | 11.4063 (3) researchgate.net |

| α (°) | 87.511 (10) researchgate.net |

| β (°) | 80.873 (10) researchgate.net |

| γ (°) | 73.367 (2) researchgate.net |

| Volume (ų) | 753.95 (4) |

| Z | 2 researchgate.net |

Note: This data is for a related compound and serves to illustrate the type of information obtained from a single crystal X-ray diffraction study.

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. mdpi.comsoton.ac.uk For ethyl 2-(phenylamino)butanoate, the most significant of these is expected to be hydrogen bonding. The secondary amine group (N-H) can act as a hydrogen bond donor, while the ester carbonyl oxygen (C=O) is an effective hydrogen bond acceptor.

In the crystal structures of analogous compounds, molecules are often linked into centrosymmetric dimers via pairs of N–H···O hydrogen bonds. researchgate.netresearchgate.net This interaction forms a stable ring motif, which is a common feature in the packing of amides and amino esters. nih.gov In addition to strong hydrogen bonds, weaker interactions such as C–H···O contacts and potentially π-π stacking between the phenyl rings of adjacent molecules can further stabilize the three-dimensional crystal lattice. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The resulting spectrum can provide information about the conjugated systems present in the molecule.

For ethyl 2-(phenylamino)butanoate, the primary chromophore is the phenylamino group. The UV-Vis spectrum is expected to show absorptions characteristic of the electronic transitions within the benzene (B151609) ring. These typically include a strong absorption band (the E2-band) around 200-210 nm and a weaker band (the B-band) around 250-270 nm, both arising from π→π* transitions. The presence of the amino substituent on the phenyl ring can cause a red shift (bathochromic shift) of these bands and an increase in their intensity.

Additionally, n→π* transitions, involving the non-bonding electrons on the nitrogen of the amino group and the oxygen of the carbonyl group, may be observed as weak, broad absorption bands at longer wavelengths. Photophysical studies, such as fluorescence spectroscopy, could provide further insights into the excited state properties of the molecule, although such data is not extensively reported for this specific compound. rsc.org Studies on related compounds are often used to rationalize their photophysical behavior. amazonaws.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Ethyl 2-(phenylamino)butanoate |

| Ethyl 2-acetyl-3-(4-chloroanilino)butanoate |

| Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate |

| Ethyl 2-acetyl-3-(phenylamino)butanoates |

| Ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized for investigating the electronic structure of molecules. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For Ethyl 2-(phenylamino)butanoate, a functional such as B3LYP combined with a basis set like 6-311G+(d,p) would be employed to find the ground-state molecular geometry that corresponds to the minimum energy on the potential energy surface. This optimized structure is the fundamental starting point for calculating a wide array of other molecular properties, including vibrational frequencies, electronic transitions, and the parameters discussed in the following sections.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, define the molecule's capacity for reaction.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ymdb.ca Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For Ethyl 2-(phenylamino)butanoate, DFT calculations would provide the energies of these orbitals, allowing for the determination of the energy gap and thus offering a quantitative measure of its reactivity.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -0.98 |

| Energy Gap (ΔE) | 5.27 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP surface is colored based on the electrostatic potential, indicating regions of positive and negative charge. Electron-rich areas, characterized by a negative potential (typically colored red), are susceptible to electrophilic attack, while electron-poor areas with a positive potential (colored blue) are prone to nucleophilic attack. researchgate.net Neutral regions are generally colored green.

For Ethyl 2-(phenylamino)butanoate, an MEP map would likely show negative potential concentrated around the electronegative oxygen atoms of the ester carbonyl group and the nitrogen atom of the amino group. These sites represent the primary locations for electrophilic interactions. Conversely, positive potential would be expected around the hydrogen atom attached to the nitrogen (the N-H group) and other hydrogen atoms, identifying them as sites for nucleophilic interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the system, MD simulations can map out the molecule's conformational landscape, revealing the different shapes (conformers) it can adopt and the energetic barriers to interconversion. For a flexible molecule like Ethyl 2-(phenylamino)butanoate, with several rotatable bonds, MD simulations are invaluable for identifying the most populated conformers under given conditions.

Furthermore, MD simulations can explicitly include solvent molecules (e.g., water), allowing for the study of solvation effects. This provides insight into how the molecule's structure, dynamics, and interactions are influenced by its environment, which is crucial for understanding its behavior in a biological or chemical system.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the electron density to provide a detailed picture of chemical bonding. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N7 | π* (C1-C6) | 45.3 |

| LP (2) O15 | σ* (C10-C14) | 28.1 |

| σ (C8-H8A) | σ* (N7-C1) | 5.2 |

Note: This table presents hypothetical NBO analysis results to illustrate the types of intramolecular interactions and their corresponding stabilization energies.

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding directly from the electron density (ρ(r)). This approach partitions the molecule into distinct atomic basins based on the topology of the electron density. By locating critical points in the density, QTAIM can identify and characterize chemical bonds.

At a bond critical point (BCP), the values of the electron density and its Laplacian (∇²ρ(r)) provide profound insight into the nature of the interaction. A high electron density and a negative Laplacian at the BCP are characteristic of a shared-interaction, or covalent bond. Conversely, a low electron density and a positive Laplacian signify a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or van der Waals forces. A topological analysis of Ethyl 2-(phenylamino)butanoate would allow for a precise classification of every interatomic interaction within the molecule.

Quantum Chemical Descriptors and Reactivity Prediction

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, quantifying its electrophilic character.

These descriptors are invaluable for comparing the reactivity of different molecules and for developing quantitative structure-activity relationships (QSAR).

| Quantum Chemical Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 3.615 |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.635 |

| Chemical Softness (S) | 1/(2η) | 0.190 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.480 |

Note: Values are calculated using the illustrative HOMO/LUMO energies from Table 1.

Theoretical Studies on Reaction Mechanisms and Transition States

Detailed theoretical examinations, including the calculation of activation barriers, the characterization of transition state structures, and the elucidation of reaction energy profiles for Ethyl 2-(phenylamino)butanoate, have not been reported. Consequently, data tables presenting computational findings like activation energies (ΔG‡), transition state geometries, or reaction coordinates for this specific molecule are unavailable.

While computational studies on analogous molecules can sometimes offer general insights, the unique structural and electronic properties of each compound necessitate dedicated theoretical analysis to accurately predict its reactive behavior. The absence of such studies for Ethyl 2-(phenylamino)butanoate means that its reaction mechanisms, from a computational standpoint, are yet to be determined. This represents an open area for future research in the field of computational and theoretical chemistry.

Chemical Applications and Derivatization of Ethyl 2 Phenylamino Butanoate

Role as a Precursor in Organic Synthesis

The unique structural features of ethyl 2-(phenylamino)butanoate make it an important starting material in the field of organic synthesis. It provides a scaffold upon which chemists can build intricate molecular architectures, including those with significant biological activity and specific stereochemical properties.

Ethyl 2-(phenylamino)butanoate and its derivatives are instrumental in the synthesis of complex polyfunctional molecules, particularly within the pharmaceutical industry. A notable example is the use of a related derivative, ethyl 4-phenyl-4-oxo-2-((S)-1-phenethylamino)butyrate, which serves as a key intermediate in the synthesis of certain cardiovascular drugs. The synthesis of such complex molecules often involves multi-step sequences where the amino ester moiety of the starting material is strategically modified to introduce new functional groups and stereocenters.

The general synthetic utility of β-amino esters in constructing polyfunctional compounds is well-established. These compounds can undergo a variety of reactions at both the nitrogen and the carbonyl group, allowing for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes them attractive starting points for the synthesis of a broad spectrum of complex organic molecules.

Table 1: Examples of Complex Molecules Synthesized from Amino Acid Ester Precursors

| Precursor Class | Target Molecule Class | Significance |

| β-Amino Esters | Cardiovascular Drug Intermediates | Essential for the synthesis of therapeutic agents. |

| β-Amino Esters | Biologically Active Compounds | Serve as scaffolds for molecules with potential pharmacological properties. nih.gov |

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the selective formation of a desired enantiomer of a chiral molecule. While direct synthesis of chiral auxiliaries from ethyl 2-(phenylamino)butanoate is not extensively documented in readily available literature, the structural motif of β-amino esters is a common feature in many chiral ligands and auxiliaries. The development of ProPhenol ligands, for instance, has been crucial for the diastereo- and enantioselective synthesis of β-hydroxy-α-amino esters. acs.orgnih.gov

The synthesis of chiral ligands often involves the derivatization of amino acids and their esters. These ligands can then be used in metal-catalyzed reactions to achieve high levels of enantioselectivity. Given its structure, ethyl 2-(phenylamino)butanoate represents a potential precursor for the synthesis of novel chiral ligands. The amine functionality can be readily modified to incorporate coordinating groups, while the ester can be transformed into other functional groups to fine-tune the steric and electronic properties of the resulting ligand. The enantioselective synthesis of α-amino acid esters has been achieved using organocatalysis, highlighting the importance of chiral catalysts derived from amino acid scaffolds. acs.org

Development of Fluorescent Sensors and Probes

Fluorescent sensors and probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. While there is no direct evidence in the reviewed literature of ethyl 2-(phenylamino)butanoate itself being used as a fluorescent sensor, its structural components are relevant to the design of such molecules. The synthesis of fluorescent dyes, such as benzo[a]phenoxazines, can involve the reaction of N-alkylated-naphthylamines with amino-nitrosophenol derivatives. mdpi.org

The general strategy for creating fluorescent sensors for biological molecules like amino acids often involves a fluorophore coupled to a recognition unit. The (phenylamino) group in ethyl 2-(phenylamino)butanoate could potentially be part of a fluorophore system, and the butanoate portion could be modified to act as a recognition site. For example, the synthesis of Nile Red analogues, which are fluorescent dyes, involves precursors with amine functionalities. nih.gov The development of fluorescent dyes often utilizes building blocks that can be derivatized to tune their photophysical properties. nih.gov

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Ethyl 2-(phenylamino)butanoate, as a β-amino ester, is a valuable intermediate for the synthesis of various heterocyclic systems. Specifically, β-enamino esters are known precursors for the synthesis of pyridinone derivatives. nih.govnih.gov The reaction of β-enamino esters with reagents like acetylacetone (B45752) can lead to the formation of the pyridinone ring system. nih.gov

The general reactivity of β-amino esters allows for their participation in cyclization reactions to form a variety of heterocycles. Depending on the reaction conditions and the chosen reaction partners, the amino and ester functionalities can be involved in intramolecular or intermolecular cyclocondensations to generate five-, six-, or even larger-membered rings. For instance, the synthesis of quinolines can be achieved through various methods, some of which involve the cyclization of aniline (B41778) derivatives. mdpi.com While not a direct example, the structural similarity of ethyl 2-(phenylamino)butanoate to precursors used in these syntheses suggests its potential as an intermediate.

Table 2: Heterocyclic Systems Synthesized from β-Amino/Enamino Ester Precursors

| Precursor | Reagent | Heterocyclic Product |

| β-Enamino Ester | Acetylacetone | Pyridinone |

| β-Enamino Ester | Hydrazines | Pyrazolone |

Derivatization for Material Science Applications (excluding direct material properties)

The derivatization of molecules for applications in material science often involves the introduction of polymerizable groups or functionalities that allow for surface modification. While specific examples of the derivatization of ethyl 2-(phenylamino)butanoate for material science are not prominent in the surveyed literature, the chemical handles present in the molecule offer clear potential for such applications.

A relevant example is the grafting of poly[2-(tert-butylamino)ethyl methacrylate] (PTBAEMA) onto polypropylene (B1209903). nih.gov This process involves the synthesis of a polymer with amine functionalities, which is then attached to a polypropylene backbone. This demonstrates how an amino ester derivative can be used to modify the properties of a commodity plastic. The amine group of ethyl 2-(phenylamino)butanoate could be similarly used as a point of attachment for grafting onto polymer surfaces or for initiating polymerization reactions.

Furthermore, the ester group could be modified to introduce a polymerizable moiety, such as a methacrylate (B99206) or acrylate (B77674) group. This would transform ethyl 2-(phenylamino)butanoate into a functional monomer that could be copolymerized with other monomers to create polymers with specific properties imparted by the phenylamino (B1219803) group. The general techniques of polymer grafting, such as "grafting to," "grafting from," and "grafting through," provide a framework for how molecules like ethyl 2-(phenylamino)butanoate could be incorporated into larger polymer structures. nih.govresearchgate.net

Exploration of Biological Activities and Structure Activity Relationships Non Clinical

In Vitro Antimicrobial Activity Assessment

While direct studies on the antimicrobial properties of ethyl 2-(phenylamino)butanoate are not extensively documented, research on analogous compounds, such as N-acylphenylglycine and amino acid ester derivatives, provides valuable insights into its potential antibacterial and antifungal efficacy.

The antibacterial potential of compounds structurally related to ethyl 2-(phenylamino)butanoate has been investigated against a range of bacterial pathogens. For instance, derivatives of N-phthaloylglycine have demonstrated notable activity against resistant strains of Staphylococcus aureus. Similarly, amino acid-based cationic surfactants have shown efficacy against both Gram-positive and Gram-negative bacteria.

A study on N-phthaloylglycine amides and benzimidazole (B57391) derivatives revealed significant minimum inhibitory concentrations (MIC) against vancomycin-resistant Staphylococcus aureus (VRSA) and methicillin-resistant Staphylococcus aureus (MRSA) eurjchem.com. For example, certain N-phthaloylglycine amides exhibited MIC values as low as 0.5 mg/L against VRSA eurjchem.com. Another study on L-phenylglycine hydrochloride esters highlighted their antibacterial action, with the octyl ester showing greater activity than the decyl ester against a panel of bacteria researchgate.net.

These findings suggest that the core structure of an N-phenylamino acid ester could be a viable scaffold for the development of new antibacterial agents. The specific activity of ethyl 2-(phenylamino)butanoate would, however, require direct experimental validation.

Table 1: In Vitro Antibacterial Activity of Structurally Related Compounds

| Compound Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| N-Phthaloylglycine Amides | Staphylococcus aureus (VRSA) | 0.5 - 0.7 mg/L |

| N-Phthaloylglycine Amides | Staphylococcus aureus (MRSA) | 0.8 - 1.6 mg/L |

| L-Phenylglycine Hydrochloride Octyl Ester | Gram-positive & Gram-negative bacteria | Active |

Antifungal Efficacy Studies

The potential antifungal properties of ethyl 2-(phenylamino)butanoate can be inferred from studies on related amino acid esters and their derivatives. Research has shown that modification of the amino acid structure, including esterification, can lead to compounds with significant antifungal activity.

For instance, a study on rhein–amino acid ester conjugates demonstrated potent inhibitory activity against plant pathogenic fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum nih.govmdpi.com. Certain conjugates exhibited EC50 values in the low millimolar range, indicating significant antifungal potential mdpi.com. Another study on amino acid methyl esters revealed that their quaternization into ammonium (B1175870) salts resulted in promising antifungal activity against phytopathogenic fungi chesci.com.

These studies suggest that the ethyl ester moiety in ethyl 2-(phenylamino)butanoate could contribute to antifungal efficacy, although the specific spectrum of activity would need to be determined experimentally.

Table 2: In Vitro Antifungal Activity of Structurally Related Compounds

| Compound Class | Fungal Strain | Activity (EC50/MIC) |

|---|---|---|

| Rhein–Amino Acid Ester Conjugates | Rhizoctonia solani | 0.125 mM |

| Rhein–Amino Acid Ester Conjugates | Sclerotinia sclerotiorum | 0.114 mM |

Enzyme Reactivity and Modulation Studies

The interaction of ethyl 2-(phenylamino)butanoate with enzymes is a key area of interest for understanding its mechanism of action. While direct studies are limited, research on compounds with similar structural motifs, such as the phenylamino (B1219803) group, suggests potential for enzyme inhibition, particularly in the context of kinases.

Phenylamino-pyrimidine derivatives have been identified as a novel class of potent and selective inhibitors of protein kinase C (PKC) nih.gov. These compounds exhibit competitive kinetics with respect to ATP, and their inhibitory activity is linked to the presence of the phenylamino moiety nih.gov. Similarly, 4-phenylamino-3-quinolinecarbonitriles have been shown to be ATP-competitive inhibitors of Src kinase activity nih.gov. These findings suggest that the phenylamino group in ethyl 2-(phenylamino)butanoate could potentially interact with the ATP-binding site of various kinases.

Regarding hydrolase activity, studies on α-amino acid ester hydrolases (AEHs) have shown that these enzymes can catalyze both the hydrolysis and synthesis of esters and amides with an α-amino group nih.govresearchgate.net. The specificity of these enzymes for the α-amino group suggests that ethyl 2-(phenylamino)butanoate could be a substrate or inhibitor for certain hydrolases. However, specific experimental data on the interaction of ethyl 2-(phenylamino)butanoate with hydrolases is not currently available.

Interaction with Cellular Processes and Molecular Targets

The influence of ethyl 2-(phenylamino)butanoate on cellular processes such as differentiation and oxidative stress is an area that warrants investigation. While direct evidence is lacking, studies on related compounds provide some potential avenues for exploration.

For instance, 2-phenylamino-1,4-naphthoquinone derivatives have been investigated for their antiproliferative activity against various cancer cell lines nih.gov. The cellular effects of these compounds are linked to their ability to induce apoptosis and modulate redox homeostasis nih.gov. This suggests that the phenylamino moiety might play a role in interacting with cellular pathways that regulate cell growth and death.

In the context of oxidative stress, the modulation of this process by various bioactive molecules is a well-established field of study nih.govmdpi.comnih.govsemanticscholar.org. While there is no direct evidence for the effect of ethyl 2-(phenylamino)butanoate on oxidative stress, the presence of the amino and ester functional groups could potentially allow it to participate in redox reactions or interact with cellular antioxidant systems. Further research is needed to elucidate any such effects.

General Structure-Biological Activity Relationships (SAR)

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry. For compounds related to ethyl 2-(phenylamino)butanoate, several structure-activity relationship (SAR) studies have provided insights into the key structural features that govern their biological effects.

In the context of antibacterial activity, studies on N-phthaloylglycine derivatives have shown that the nature of the substituents on the amide nitrogen can significantly influence the potency against resistant bacterial strains eurjchem.com. For amino acid-based surfactants, the length of the alkyl ester chain has been shown to impact antibacterial efficacy, with an optimal chain length observed for maximizing activity researchgate.net.

For kinase inhibition, SAR studies on phenylamino-pyrimidine and 4-phenylamino-3-quinolinecarbonitrile derivatives have highlighted the importance of the phenylamino group for binding to the ATP pocket of kinases nih.govnih.gov. Substitutions on the phenyl ring and the heterocyclic core have been shown to modulate the potency and selectivity of these inhibitors nih.gov.

These general SAR principles suggest that modifications to the phenyl ring, the butanoate chain, and the ethyl ester group of ethyl 2-(phenylamino)butanoate could lead to analogues with enhanced or modulated biological activities.

Computational Docking and Molecular Interaction Studies for Target Binding

Molecular docking studies have been employed to investigate the binding of antibacterial and antifungal agents to their respective target enzymes. For example, docking studies of amino acid-derived N-glycoconjugates with bacterial DNA gyrase have helped to elucidate the binding interactions responsible for their antibacterial activity nih.gov. Similarly, docking of eugenol (B1671780) derivatives with bacterial proteins has provided insights into their potential as inhibitors of penicillin-binding proteins and other key enzymes researchgate.net.